1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine derivatives with acetylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities . Additionally, it may have applications in the development of new drugs targeting specific molecular pathways . In the industry, it can be used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(21)20-8-6-15(7-9-20)17(22)19-11-13-2-5-16(18-10-13)14-3-4-14/h2,5,10,14-15H,3-4,6-9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGHMFAHRRCCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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